molecular formula C26H34N2O4S B12030017 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12030017
M. Wt: 470.6 g/mol
InChI Key: BJRRYFKMQWMHHA-ZNTNEXAZSA-N
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Description

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a butoxy group, a methylbenzoyl group, a diethylaminoethyl group, a hydroxy group, and a thienyl group

Preparation Methods

The synthesis of 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve the use of flow microreactor systems to enhance efficiency, versatility, and sustainability .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group may interact with receptors or enzymes, while the hydroxy and thienyl groups may contribute to its binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-Butoxy-3-methylbenzoyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one include:

Properties

Molecular Formula

C26H34N2O4S

Molecular Weight

470.6 g/mol

IUPAC Name

(4E)-4-[(4-butoxy-3-methylphenyl)-hydroxymethylidene]-1-[2-(diethylamino)ethyl]-5-thiophen-2-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C26H34N2O4S/c1-5-8-15-32-20-12-11-19(17-18(20)4)24(29)22-23(21-10-9-16-33-21)28(26(31)25(22)30)14-13-27(6-2)7-3/h9-12,16-17,23,29H,5-8,13-15H2,1-4H3/b24-22+

InChI Key

BJRRYFKMQWMHHA-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CS3)/O)C

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(CC)CC)C3=CC=CS3)O)C

Origin of Product

United States

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